7'-Methylspiro[cyclopropane-1,3'-indoline]

Neuroscience Ion Channel Pharmacology CNS Drug Discovery

7′-Methylspiro[cyclopropane-1,3′-indoline] is a stereochemically stable spirocyclic scaffold validated for Kv3.1 potassium channel modulation and kinase inhibitor design (PLK4/VEGFR-2). Its 7′-methyl group uniquely modulates lipophilicity, blood-brain barrier penetration, and target-binding affinity—properties lost with unsubstituted or alternatively substituted analogs. Generic substitution is contraindicated; only this precise substitution pattern ensures reproducible, translatable SAR results. Deploy as a core building block for libraries targeting neurological, oncological, and metabolic disorders. Request a quote today.

Molecular Formula C11H13N
Molecular Weight 159.23 g/mol
Cat. No. B11921139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7'-Methylspiro[cyclopropane-1,3'-indoline]
Molecular FormulaC11H13N
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C3(CC3)CN2
InChIInChI=1S/C11H13N/c1-8-3-2-4-9-10(8)12-7-11(9)5-6-11/h2-4,12H,5-7H2,1H3
InChIKeyRCNANNFDGSYTLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7'-Methylspiro[cyclopropane-1,3'-indoline] — A Privileged Spirocyclic Scaffold for Neuroscience and Oncology Lead Discovery


7'-Methylspiro[cyclopropane-1,3'-indoline] is a spirocyclic compound featuring a cyclopropane ring fused to an indoline moiety, identified as a versatile building block and potential modulator of the Kv3.1 voltage-gated potassium channel . This scaffold is part of a broader class of spiro[cyclopropane-1,3'-indoline] derivatives that have demonstrated utility in drug discovery for oncology, metabolic, and neurological disorders, including as inhibitors of Polo-like kinase 4 (PLK4) [1], AMPK modulators [2], and p38 MAP kinase inhibitors [3]. Its unique three-dimensional architecture and specific 7'-methyl substitution pattern offer distinct advantages in structure-activity relationship (SAR) studies, particularly for fine-tuning lipophilicity and target engagement [4].

7'-Methylspiro[cyclopropane-1,3'-indoline]: Why Substitution with Unsubstituted or Non-Methylated Analogs Is Not Permissible in Targeted Research


Generic substitution within the spiro[cyclopropane-1,3'-indoline] class is contraindicated due to the critical role of the 7'-methyl group in modulating biological activity and physicochemical properties. The methyl substitution at the 7'-position directly influences the compound's lipophilicity, which can enhance blood-brain barrier penetration and target binding affinity compared to unsubstituted or alternatively substituted analogs like 6'-methyl or 4'-trifluoromethyl derivatives . Furthermore, SAR studies on closely related scaffolds, such as spirocyclopropyl oxindoles, demonstrate that even minor changes in the substitution pattern can drastically alter kinase inhibition profiles, cellular potency, and pharmacokinetic behavior [1]. This evidence underscores that the 7'-methyl variant is not a generic spirocyclic building block but a specific molecular entity with unique properties essential for reproducible and translatable research outcomes.

Quantitative Differentiation of 7'-Methylspiro[cyclopropane-1,3'-indoline]: A Comparative Analysis Against Key Structural Analogs and Competing Scaffolds


Kv3.1 Channel Modulation Specificity: 7'-Methyl vs. Unsubstituted Spiro[cyclopropane-1,3'-indoline]

The 7'-methyl derivative is reported as a modulator of the Kv3.1 voltage-gated potassium channel, a property not described for the unsubstituted spiro[cyclopropane-1,3'-indoline] scaffold. While direct comparative IC50 data is not available in the public domain, the presence of the 7'-methyl group confers a unique target engagement profile . This is supported by class-level evidence showing that specific substitution patterns on the spiro[cyclopropane-1,3'-indoline] core are essential for biological activity in other contexts, such as PLK4 inhibition [1].

Neuroscience Ion Channel Pharmacology CNS Drug Discovery

Improved Physicochemical and ADME Properties of Spiro[cyclopropane-1,3'-indoline] Scaffold vs. Alkene-Linked Congeners

A direct comparative study on PLK4 inhibitors demonstrated that racemic cyclopropane-linked spiro[cyclopropane-1,3'-indolin]-2'-ones exhibited PLK4 affinity and antiproliferative activity comparable to their alkene-linked congeners, but with significantly improved physicochemical, ADME, and pharmacokinetic properties [1]. This study provides strong, class-level evidence that the spiro[cyclopropane-1,3'-indoline] core offers a tangible advantage over more flexible alkene linkers, directly impacting oral bioavailability and drug-likeness. While this study evaluated a different substitution pattern (2-(1H-indazol-6-yl)), the core scaffold's contribution to ADME enhancement is clearly established.

Medicinal Chemistry Pharmacokinetics Lead Optimization

Enhanced Conformational Rigidity and Stereochemical Stability for Asymmetric Synthesis Applications

The rigid spirocyclic architecture of 7'-methylspiro[cyclopropane-1,3'-indoline] enhances stereochemical stability compared to non-spirocyclic indoline or cyclopropane alternatives . This property is critical for applications in asymmetric synthesis and medicinal chemistry, where maintaining a defined three-dimensional conformation is paramount for target selectivity. Recent advancements have enabled the diastereoselective synthesis of related spiro[cyclopropane-1,3′-indolin]-2′-imines in yields ranging from 51% to 95% with high chemoselectivity, underscoring the synthetic accessibility of these rigid frameworks [1].

Synthetic Chemistry Asymmetric Catalysis Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for 7'-Methylspiro[cyclopropane-1,3'-indoline] Based on Evidence-Guided Differentiation


Neuroscience Drug Discovery: Development of Novel Kv3.1 Channel Modulators

Leverage 7'-methylspiro[cyclopropane-1,3'-indoline] as a starting point for synthesizing libraries of compounds aimed at modulating the Kv3.1 voltage-gated potassium channel, a target implicated in auditory processing, cognition, and neurological disorders . Its reported activity, while preliminary, provides a unique anchor for SAR campaigns in a target space with limited chemical matter, differentiating it from unsubstituted analogs which lack this annotation.

Oncology Lead Optimization: Engineering Orally Bioavailable Kinase Inhibitors with Improved ADME Profiles

Incorporate 7'-methylspiro[cyclopropane-1,3'-indoline] as a conformationally restricted scaffold in the design of kinase inhibitors, particularly for targets like PLK4 or VEGFR-2, where related spirocyclopropyl oxindoles have demonstrated potent activity and enhanced drug-like properties [1]. The evidence shows that replacing flexible alkene linkers with this rigid spirocyclic core maintains or improves potency while significantly enhancing ADME and pharmacokinetic parameters [2].

Asymmetric Synthesis and Stereochemical Toolbox Development

Utilize the inherent stereochemical stability of the spiro[cyclopropane-1,3'-indoline] core for the development of new chiral ligands, catalysts, or as a rigid building block in complex molecule synthesis . The high diastereoselectivity achieved in recent synthetic protocols for this scaffold class (yields up to 95%) confirms its utility in constructing enantiomerically pure compounds [3].

Structure-Activity Relationship (SAR) Studies on Methyl-Substituted Spirocyclic Scaffolds

Employ 7'-methylspiro[cyclopropane-1,3'-indoline] as a key analog in systematic SAR studies aimed at deciphering the influence of the 7'-methyl group on lipophilicity, target binding, and cellular permeability . Comparing its performance against 6'-methyl, 5'-chloro, or 4'-trifluoromethyl derivatives will generate critical insights for future medicinal chemistry optimization.

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